molecular formula C12H10F4N2O B5640553 [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol

Cat. No.: B5640553
M. Wt: 274.21 g/mol
InChI Key: YIIVZXRADXADDE-UHFFFAOYSA-N
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Description

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol is a synthetic organic compound characterized by a pyrazole ring substituted with dimethyl groups and a tetrafluorophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a suitable nucleophile attacks a fluorinated aromatic compound.

    Attachment of the Methanol Moiety: The final step involves the reduction of an intermediate compound to introduce the methanol group, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using hydrogenation or metal hydrides.

    Substitution: The fluorine atoms on the tetrafluorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, altering the activity of metalloenzymes. The tetrafluorophenyl group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    [3,5-dimethyl-1H-pyrazol-1-yl]methanol: Lacks the tetrafluorophenyl group, resulting in different electronic properties and reactivity.

    [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol: Similar structure but without fluorine atoms, affecting its chemical behavior and applications.

Uniqueness

The presence of both the pyrazole ring and the tetrafluorophenyl group in [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions with metal ions or biological targets.

Properties

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2O/c1-5-3-6(2)18(17-5)12-10(15)8(13)7(4-19)9(14)11(12)16/h3,19H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIVZXRADXADDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C(=C(C(=C2F)F)CO)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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